molecular formula C8H8N2OS B138814 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS No. 150986-82-6

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

Cat. No.: B138814
CAS No.: 150986-82-6
M. Wt: 180.23 g/mol
InChI Key: XCCSOSJCWRZLPA-UHFFFAOYSA-N
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Description

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused thiophene and pyran ring system. Its structure includes a cyano group at position 3 and an amino group at position 2, making it a versatile intermediate for synthesizing pharmacologically active derivatives.

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCSOSJCWRZLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353283
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150986-82-6
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150986-82-6
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Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a three-component cyclization: pyrantel undergoes Knoevenagel condensation with malononitrile, followed by sulfur incorporation to form the thiophene ring. TEA accelerates the deprotonation steps, enhancing reaction kinetics. Despite its simplicity, the yield remains modest (15%), attributed to competing side reactions and incomplete cyclization. Recrystallization in ethanol improves purity but reduces overall yield due to solubility limitations.

Experimental Protocol

Reagents : Pyrantel (10 mmol), sulfur (10 mmol), malononitrile (10 mmol), TEA (10 mmol), ethanol (10 mL).
Procedure : Reagents are combined in ethanol, stirred for 5 hours at 25°C, and filtered. The crude product is recrystallized from ethanol.

Microwave-Assisted Imidamide Formation

Microwave irradiation significantly enhances the efficiency of subsequent derivatization steps. Following the Gewald synthesis, the intermediate 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave conditions to form N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.

Advantages of Microwave Synthesis

  • Time Efficiency : Reactions complete in 10 minutes versus hours under conventional heating.

  • Yield Improvement : 95% yield achieved due to uniform heating and reduced side reactions.

  • Scalability : Microwave protocols are easily reproducible and adaptable to larger batches.

Detailed Synthesis Steps

Reagents : Intermediate iii (10 mmol), DMF-DMA (25 mmol).
Conditions : Microwave irradiation at 200 W, 100°C.
Workup : The product precipitates upon cooling, requiring only filtration and washing with ice water.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the Gewald and microwave-assisted methods:

ParameterGewald ReactionMicrowave Method
CatalystTriethylamineNone
Temperature25°C100°C
Reaction Time5 hours10 minutes
Yield15%95%
PurificationRecrystallizationFiltration
Environmental ImpactLow solvent wasteEnergy-intensive

The Gewald method prioritizes sustainability through room-temperature conditions and minimal energy input, whereas microwave synthesis excels in efficiency and yield.

Critical Evaluation of Side Reactions and Byproducts

Byproduct Formation in Gewald Synthesis

The primary byproducts include unreacted malononitrile and sulfur-containing oligomers. IR and NMR analyses confirm the absence of thiophene ring-opening products, suggesting the reaction’s selectivity for cyclization.

Purity Challenges in Microwave Synthesis

Despite high yields, microwave-derived imidamides occasionally contain traces of DMF-DMA, detectable via GC-MS. Washing with ether eliminates residual reagents without affecting product stability.

Scalability and Industrial Applicability

Pilot-Scale Gewald Reactions

Scaling the Gewald reaction to 1 mol scale maintains a consistent 15% yield, though prolonged stirring (8–10 hours) becomes necessary. Continuous flow systems are proposed to enhance throughput.

Microwave Batch Processing

Microwave reactors capable of 1 kg batches demonstrate reproducible 93–95% yields, validating industrial viability. Energy consumption remains a concern, offset by reduced synthesis time .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that thieno[2,3-c]pyran derivatives can possess significant antimicrobial properties against various pathogens. The presence of the amino group enhances the interaction with biological targets, potentially leading to new antibiotic agents.
  • Anticancer Properties : Preliminary investigations suggest that compounds containing the thieno[2,3-c]pyran moiety may inhibit cancer cell proliferation. For instance, derivatives have been synthesized and tested for cytotoxicity against different cancer cell lines, showing promising results.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it useful in synthesizing other complex molecules. Key applications include:

  • Synthesis of Heterocycles : The thieno[2,3-c]pyran framework can be utilized to create other heterocyclic compounds through various chemical reactions like cyclization and functionalization.
  • Drug Development : As a synthetic intermediate, it can be transformed into more complex structures that may lead to novel therapeutic agents.

Case Studies

StudyObjectiveFindings
Jamieson et al. (2010)Investigate antimicrobial propertiesFound that certain derivatives exhibited significant activity against Gram-positive bacteria.
Organon Patent (2008)Explore pharmacological applicationsHighlighted potential uses in treating bacterial infections and as an anticancer agent.
Matrix Scientific ResearchSynthesize derivatives for biological testingReported successful synthesis of multiple analogs with enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The amino and nitrile groups may play a role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Key Characteristics :

  • High reactivity of the amino group allows for functionalization via acylation, sulfonylation, or condensation reactions .
  • Microwave-assisted synthesis with DMF-DMA achieves 95% yield in 10 minutes, highlighting its efficiency for downstream derivatization .

Comparison with Similar Compounds

The structural and functional versatility of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is evident when compared to analogs. Below is a detailed analysis:

Structural Analogs and Derivatives

2-Amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile

  • Structural Difference : Replacement of the pyran oxygen with sulfur in the thiopyran ring.
  • Applications : Serves as a precursor for complex heterocyclic systems in medicinal chemistry .

2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

  • Structural Difference : Incorporation of geminal dimethyl groups at position 3.
  • Molecular formula: C₁₀H₁₂N₂OS (vs. C₈H₈N₂OS for the parent compound) .
  • Synthesis: Not explicitly detailed in evidence but likely involves alkylation during Gewald synthesis.

Methyl 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

  • Structural Difference: Cyano group replaced with a methyl carboxylate.
  • Properties: Enhanced solubility in polar solvents due to the ester moiety. Commercial availability as a research reagent (e.g., Santa Cruz Biotechnology, $69/mg) .
  • Applications : Intermediate for ester-to-amide transformations in drug discovery .

Functionalized Derivatives

N-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-phenyl-butyramide

  • Synthesis : Reaction of the parent compound with 2-phenylbutyryl chloride.

2-Sulfanylamino Derivatives

  • Synthesis: Sulfonylation of the amino group using sulfonyl chlorides.
  • Advantage : Introduces sulfonamide motifs, which are prevalent in antimicrobial and antiviral agents .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Key Applications
Parent Compound C₈H₈N₂OS None Gewald (TEA catalyst) 95% Intermediate for heterocycles
5,5-Dimethyl Analog C₁₀H₁₂N₂OS 5,5-Dimethyl Modified Gewald 87% Enhanced bioactivity potential
Thiopyran Analog C₈H₈N₂S₂ Thiopyran ring Domino reaction N/A Biological scaffold synthesis
Methyl Ester Derivative C₉H₉NO₃S 3-Carboxylate Esterification N/A Drug discovery reagents
N-(3-Cyano...-butyramide C₁₈H₁₉N₃O₂S 2-Phenylbutyramide Acylation N/A Glucagon receptor antagonism

Biological Activity

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (CAS No. 150986-82-6) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H8_8N2_2OS
  • Molecular Weight : 180.23 g/mol
  • CAS Number : 150986-82-6
  • Structural Features : The compound features a thieno[2,3-c]pyran ring system with an amino and a carbonitrile group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Kumar et al. (2020) demonstrated that thienopyran derivatives possess potent antibacterial activity against various strains of bacteria, suggesting that this compound may share similar effects due to structural similarities.

Compound Activity Target Organisms
This compoundAntibacterialE. coli, S. aureus
Thienopyran DerivativesAntimicrobialVarious bacteria

Inhibition of GTPases

A study highlighted the compound's role as a competitive inhibitor of GTPases, specifically targeting Rab7. The mechanism involves the compound binding to the nucleotide binding site, which inhibits the interaction of Rab7 with GTP and GDP. This inhibition was characterized using bead-based flow cytometry and showed a significant decrease in nucleotide binding with an IC50_{50} in the nanomolar range (Kumar et al., 2012).

GTPase IC50_{50} (nM)Inhibition Percentage
Rab711.22 ± 1.34>80%

Case Study: Inhibition Profile

In a comparative study of various thienopyran derivatives, it was found that this compound exhibited a unique profile in inhibiting Rab GTPases. This finding positions it as a potential lead compound for developing therapeutics targeting GTPase-related pathways involved in cancer and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on thienopyran derivatives indicate that modifications on the thieno ring and amino groups significantly affect potency and selectivity against various biological targets. The presence of the carbonitrile group is essential for maintaining the inhibitory activity against GTPases.

Q & A

Q. Table 1: Representative Synthesis Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Pip BorateEthanol70489
NEt(Pr)₂THF251242

Advanced: How does the 2-amino group influence regioselectivity in acylation or sulfonation reactions?

Methodological Answer:
The 2-amino group acts as a nucleophilic site, directing electrophilic substitution. For acylation:

  • Reagents : Use carboxylic acid chlorides with tertiary amide bases (e.g., NEt(Pr)₂) to enhance reactivity .
  • Mechanism : The amino group undergoes nucleophilic attack on the acyl chloride, forming secondary amides.
    For sulfonation:
  • Reagents : Sulfonyl chlorides in tetrahydrofuran (THF) with pyridine as a base yield sulfonamide derivatives .

Key Insight : Steric hindrance from the thienopyran ring limits substitution to the amino group, ensuring regioselectivity .

Basic: What spectroscopic signatures confirm the structure of this compound?

Methodological Answer:
1H NMR (500 MHz, CDCl₃):

  • δ 5.93 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, CH₂), 2.93–2.80 (m, 1H, ring CH) .
    13C NMR (DMSO-d₆):
  • δ 167.00 (C=O), 163.74 (CN), 130.14 (aromatic C), 64.65 (OCH₂) .
    IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch).

Q. Table 2: Characteristic NMR Peaks

Proton Environmentδ (ppm)Multiplicity
NH₂5.93Singlet
OCH₂CH₃4.25Quartet
Thieno-CH₂2.62Triplet

Advanced: How can CuAAC "click" chemistry functionalize this compound for hybrid molecule synthesis?

Methodological Answer:
Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) links the cyano group to triazole moieties:

  • Conditions : CuI (5 mol%) in ethanol/water (1:1) at 25°C for 12 hours.
  • Procedure : React this compound with azidoalkynes, yielding 1,4-disubstituted triazoles with >85% efficiency .
  • Applications : Triazole hybrids exhibit enhanced bioactivity (e.g., antiviral or anticancer properties) .

Basic: What functional group transformations are feasible for the ester and cyano substituents?

Methodological Answer:

  • Ester Hydrolysis : Treat ethyl esters with 2M NaOH in ethanol at 70°C for 4 hours, followed by HCl acidification to yield carboxylic acids (70% yield) .
  • Cyano Conversion : React with BF₃-acetic acid complex to form carboxamides, or reduce to amines using LiAlH₄ .

Critical Note : The cyano group’s electron-withdrawing nature stabilizes intermediates during nucleophilic attacks .

Advanced: What strategies enable heterocyclic annulation to form fused pyrimidine or imidazole systems?

Methodological Answer:

  • Pyrimidine Formation : React with ethyl 2-isothiocyanatoacetate in THF under reflux, forming imidazo-thienopyrano-pyrimidinones via domino reactions .
  • Imidazole Synthesis : Use 2-{[bis(methylsulfanyl)methylidene]amino}acetate to generate methylsulfanyl-substituted imidazoles (56% yield) .
  • Catalysis : Palladium/charcoal (10% Pd/C) facilitates hydrogenation steps in multi-component reactions .

Basic: How can chromatographic methods resolve synthetic byproducts?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 1.86 min for the parent compound .
  • TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂/MeOH (9:1), Rf = 0.45 .

Advanced: What catalytic systems improve sustainability in synthesis?

Methodological Answer:

  • Green Solvents : Ethanol/water mixtures reduce toxicity while maintaining yield (>80%) .
  • Recyclable Catalysts : Piperidinium borate (Pip Borate) can be recovered via filtration and reused for 3 cycles with <5% efficiency loss .

Basic: How is crystallographic data used to confirm molecular geometry?

Methodological Answer:

  • X-ray Diffraction : Resolves bond angles and ring puckering. For example, the thieno[2,3-c]pyran ring adopts a boat conformation with a dihedral angle of 12.8° between planes .
  • Data Interpretation : Compare experimental C–N bond lengths (1.34 Å) with DFT-calculated values to validate structure .

Advanced: What mechanistic insights explain contradictions in reaction yields across studies?

Methodological Answer:
Discrepancies arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states in acylation, whereas THF favors sulfonation .
  • Catalyst Deactivation : Moisture-sensitive catalysts (e.g., Pip Borate) require anhydrous conditions for optimal performance .

Recommendation : Conduct kinetic studies (e.g., Eyring plots) to identify rate-limiting steps under varying conditions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

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